

# Application Notes and Protocols for RG2833 in Alzheimer's Disease Research Models

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## Compound of Interest

Compound Name: RG2833

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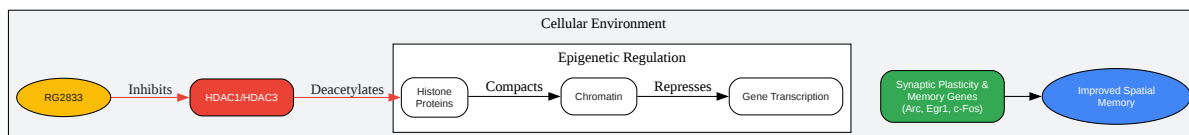
### Introduction

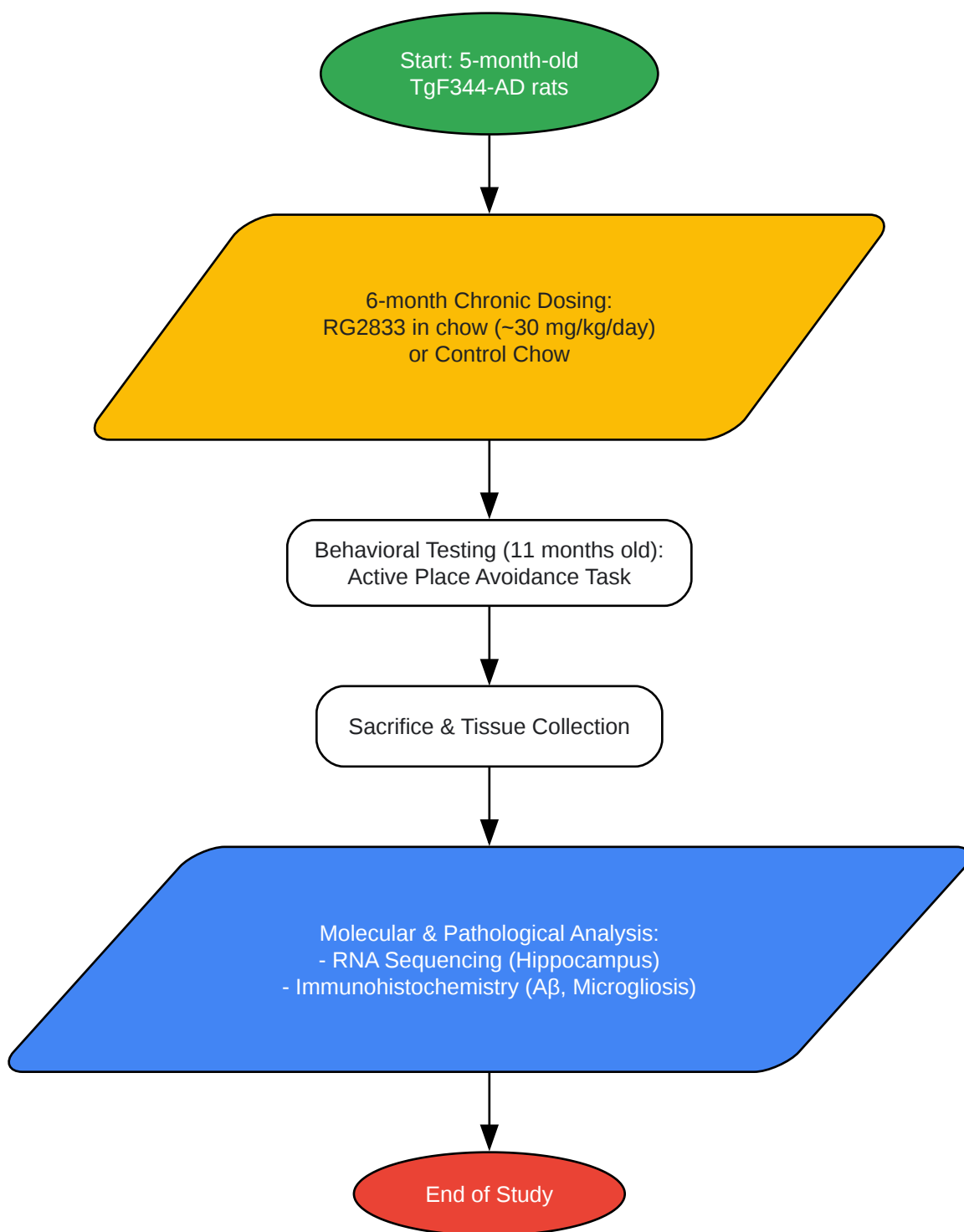
**RG2833** is a brain-penetrant, orally bioavailable inhibitor of histone deacetylase 1 (HDAC1) and HDAC3.<sup>[1][2][3]</sup> In the context of Alzheimer's disease (AD), where epigenetic dysregulation is increasingly recognized as a key pathological feature, targeting HDACs presents a promising therapeutic strategy.<sup>[1][2][4]</sup> Histone acetylation is crucial for memory consolidation, and its disruption has been linked to AD.<sup>[1][2][4]</sup> **RG2833** has been investigated for its potential to modify disease-related epigenetic landscapes and thereby ameliorate cognitive deficits. These application notes provide a comprehensive overview of the use of **RG2833** in a preclinical Alzheimer's disease rat model, including its mechanism of action, effects on cognition and pathology, and detailed experimental protocols.

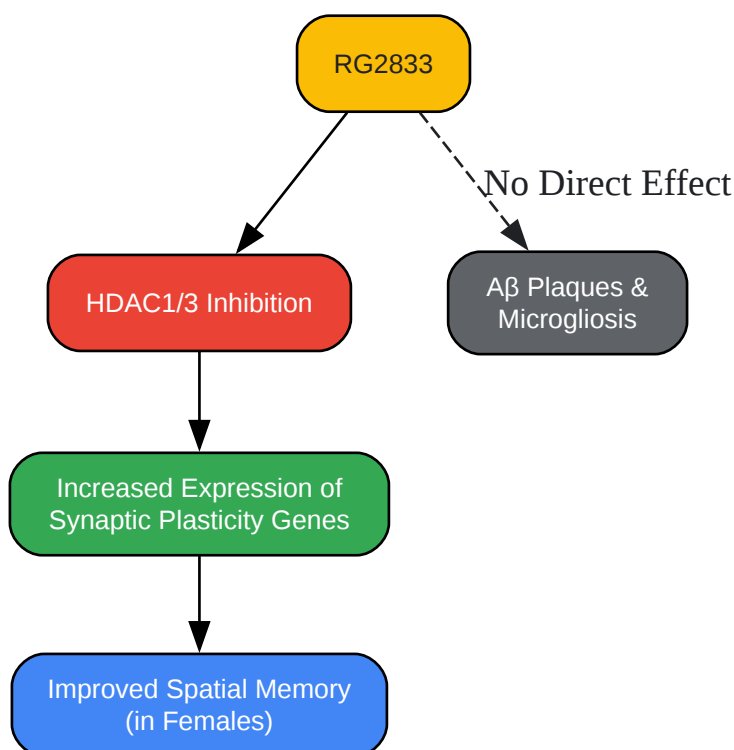
### Mechanism of Action

**RG2833** functions by selectively inhibiting HDAC1 and HDAC3, enzymes that remove acetyl groups from histone proteins.<sup>[1][2][3]</sup> Inhibition of these HDACs leads to an increase in histone acetylation, which in turn relaxes chromatin structure and facilitates the transcription of genes involved in synaptic plasticity and memory consolidation.<sup>[1][2]</sup> Preclinical studies have shown that in female TgF344-AD rats, **RG2833** treatment leads to the upregulation of immediate early genes such as Arc, Egr1, and c-Fos, which are critical for cognitive function.<sup>[1][5]</sup> This suggests

that the cognitive benefits of **RG2833** are mediated through the enhancement of gene expression pathways that support synaptic function and memory formation, rather than by directly targeting amyloid pathology.[1][5]







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